molecular formula C9H11NO2 B1281840 3-Amino-4-ethylbenzoic acid CAS No. 5129-23-7

3-Amino-4-ethylbenzoic acid

Cat. No. B1281840
CAS RN: 5129-23-7
M. Wt: 165.19 g/mol
InChI Key: LLZSVDFDTYGEEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For example, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involves the reaction of Boc-alanine with glycylpolyethylene glycol, demonstrating the use of protective groups and the importance of yield and purification procedures in the synthesis of complex organic molecules . Similarly, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane shows a multi-step process that yields various fused ring compounds, highlighting the versatility of synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 3-amino-4-ethylbenzoic acid would consist of a benzene ring substituted with an amino group and an ethyl group, as well as a carboxylic acid functional group. The presence of these groups would influence the compound's reactivity and interaction with other molecules. For instance, the amino group could be involved in the formation of amides or other nitrogen-containing heterocycles, while the carboxylic acid group could be involved in esterification or amide bond formation .

Chemical Reactions Analysis

The chemical reactions of compounds similar to 3-amino-4-ethylbenzoic acid often involve the functional groups present on the benzene ring. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid includes reactions such as methylation, ethylation, and oxidation, which are typical transformations for amino and methoxy substituted benzoic acids . These reactions are indicative of the types of chemical transformations that 3-amino-4-ethylbenzoic acid might undergo, such as acylation, alkylation, and oxidation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-amino-4-ethylbenzoic acid are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amino acids. These might include moderate solubility in water, higher solubility in organic solvents, and the ability to form salts with acids or bases. The presence of the amino group would also affect the acid-base behavior of the compound, potentially making it amphoteric, capable of acting as either an acid or a base .

Scientific Research Applications

  • Structural Modification of Natural Products

    • Field : Medicinal and Pharmaceutical Chemistry .
    • Application Summary : Amino acids are used in the structural modification of natural products, which are important sources for drug discovery . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
    • Methods : The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .
    • Results : This application of amino acids provides a theoretical basis for the structural modification of natural products in the future .
  • Synthesis of Novel Benzamide Compounds

    • Field : Organic Chemistry .
    • Application Summary : Benzamide compounds, which have been widely used in medical, industrial, biological and potential drug industries, are synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
    • Methods : The products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
    • Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Prevention or Improvement of Liver Fibrosis

    • Field : Medical and Health Sciences .
    • Application Summary : Amino acids are introduced to AD-1, a compound used in the treatment of liver fibrosis, to obtain safer, more effective, and developable derivatives . These derivatives could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .
    • Methods : The study aimed to introduce amino acids to AD-1 and obtained safer, more effective, and developable derivatives .
    • Results : The introduction of amino acids into AD-1 is expected to improve the performance of these products and minimize their adverse effects .
  • Protein Engineering and Drug Discovery

    • Field : Biochemistry and Molecular Biology .
    • Application Summary : Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .
    • Methods : This review highlights the biological and synthetic routes of unnatural amino acids to yield a modified protein with altered functionality and their incorporation methods .
    • Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
  • Deep Eutectic Solvents in Biomedicine

    • Field : Biomedicine .
    • Application Summary : Deep Eutectic Solvents (DESs) are a group of substances that have gained significant interest due to their physical and chemical stability, low vapor pressure, ease of synthesis, and the possibility of tailoring their properties . Many DESs investigated for potential biomedical applications comprise organic acids .
    • Methods : This review highlights the applications of DESs comprising organic acids (OA-DESs) as antimicrobial agents and drug delivery enhancers .
    • Results : It is evident that OA-DESs represent an excellent type of DESs for specific biomedical applications, owing to their negligible cytotoxicity, fulfilling the rules of green chemistry and being generally effective as drug delivery enhancers and antimicrobial agents .
  • Synthesis of Hydrazones and Quinazolines

    • Field : Organic Chemistry .
    • Application Summary : The synthesis of hydrazones and quinazolines is achieved by combining suitable aldehydes with four hydrazides .
    • Methods : The products were synthesized by combining suitable aldehydes with four hydrazides .
    • Results : The synthesized hydrazones and quinazolines could have potential applications in various fields .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSVDFDTYGEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499327
Record name 3-Amino-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-ethylbenzoic acid

CAS RN

5129-23-7
Record name 3-Amino-4-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-ethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Ethyl-3-nitrobenzoic acid (5.0 g, 27.4 mmol) was dissolved in methanol (50 ml) and a Pd-C catalyst (5%, 250 mg) was added thereto. The mixture was stirred under a hydrogen atmosphere from 0° C. to room temperature for 1 hr. After the completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The obtained crystals were washed with methyl t-butyl ether/hexane and dried to give the object compound (3.2 g, 70.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step Two
Yield
70.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Price, D Lincoln - Journal of the American Chemical Society, 1950 - ACS Publications
2808 New Compounds Vol. 72 boiling in an equal mixture of ethanol and concentrated hydrochloric acid for eighteen hours.(The methyl and ethyl homologs requiredonly three hours …
Number of citations: 4 pubs.acs.org
G Lappin, F Slezak - Journal of the American Chemical Society, 1950 - ACS Publications
Ethyl a-(4-Morpholinyl)-acetate.—A solution of 5.5 g. of ethyl bromoacetate and 5.5 g. of morpholine in 20 ml. of benzene was refluxed for thirty minutes. After the solution was cold, 5.4 g…
Number of citations: 27 pubs.acs.org
R Moubasher, M Barakat - Journal of the American Chemical …, 1950 - ACS Publications
… 3-Amino-4-ethylbenzoic acid was obtained in 73% yield, m. p. 149.4-149.7. …
Number of citations: 1 pubs.acs.org
S Lin, T Du, J Zhang, D Wu, H Tian… - Journal of medicinal …, 2022 - ACS Publications
Targeting the colchicine binding site on tubulin is a promising strategy to develop cancer therapeutics. Herein, we describe our systematic structure–activity relationship studies of …
Number of citations: 8 pubs.acs.org

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